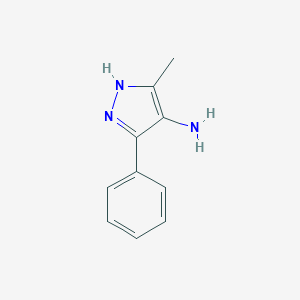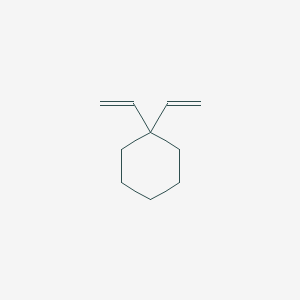
Divinylcyclohexane
Vue d'ensemble
Description
Divinylcyclohexane is a chemical compound with the molecular formula C10H16 . It consists of 16 Hydrogen atoms and 10 Carbon atoms . The average mass of Divinylcyclohexane is 136.234 Da .
Synthesis Analysis
The synthesis of divinyl compounds like Divinylcyclohexane often involves the polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . The process of cyclopolymerization of divinyl compounds has been studied extensively . For example, cis-1,2-divinylcyclohexane has been shown to give rise to completely cyclized polymers .Molecular Structure Analysis
The molecular structure of Divinylcyclohexane is based on structures generated from information available in ECHA’s databases . The structure is well-defined, and the identity is not claimed confidential .Applications De Recherche Scientifique
1. Exposure Marker Discovery
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), closely related to divinylcyclohexane, is a plasticizer used in PVC products. Mass spectrometry-based methods identified potential DINCH exposure markers, highlighting its metabolic complexity in humans and suggesting its potential use in human DINCH exposure assessments (Shih et al., 2018).
2. Evaluation in Medical Devices
The systemic toxicity of PVC with di(2-ethylhexyl)-1,2-cyclohexane, a derivative of divinylcyclohexane, was evaluated in rats, demonstrating no toxicity-related changes, indicating its safety for medical applications (Hou et al., 2018).
3. Organic Synthesis
The divinylcyclopropane–cycloheptadiene rearrangement, a key reaction in organic synthesis, involves divinylcyclohexane derivatives. This process is significant in synthetic organic chemistry, contributing to new mechanistic insights and biological relevance (Krüger & Gaich, 2014).
4. Polymerization Studies
The polymerization of cis-1,3-divinylcyclohexane, a compound related to divinylcyclohexane, was explored. This led to the production of soluble polymers with potential applications in material sciences (Corfield & Crawshaw, 1971).
5. Hospital Exposure to Plasticizers
A study focused on pregnant women's exposure to plasticizers in medical devices, including compounds related to divinylcyclohexane. This research is crucial in understanding and mitigating risks associated with plasticizer exposure in medical settings (Marie et al., 2017).
6. Polymer Synthesis
Divinylcyclohexane derivatives were used in the efficient synthesis of cyclic polystyrenes, demonstrating the versatility of divinylcyclohexane in polymer chemistry (Quirk et al., 2011).
7. Metal Olefin Complexes
The complexes of cis-1,2-divinylcyclohexane with palladium(II) and platinum(II) were synthesized, showcasing the potential of divinylcyclohexane in the field of organometallic chemistry (Trebellas et al., 1966).
8. Cyclopolymerization
Cyclopolymerization studies involving cis-1,2-divinylcyclohexane revealed insights into the polymerization process and properties of the resulting polymers, emphasizing the material science applications of divinylcyclohexane (Aso et al., 1970).
9. Plasticizer in Medical Devices
Research on the use of 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, a derivative of divinylcyclohexane, as a plasticizer in blood containers showed protective effects on red blood cells and improved cold resistance (Morishita et al., 2018).
Propriétés
IUPAC Name |
1,1-bis(ethenyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUBFMWIQJSEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998298 | |
| Record name | 1,1-Diethenylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divinylcyclohexane | |
CAS RN |
77011-74-6 | |
| Record name | Divinylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethenylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)
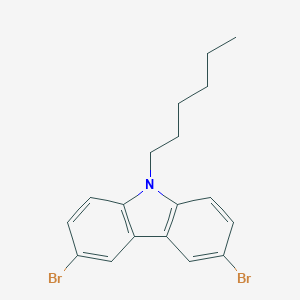
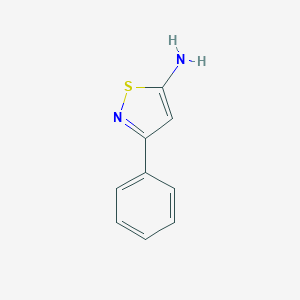
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)
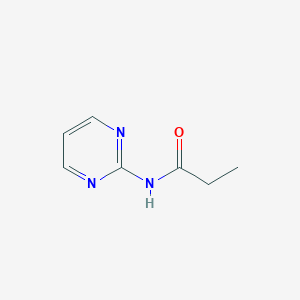
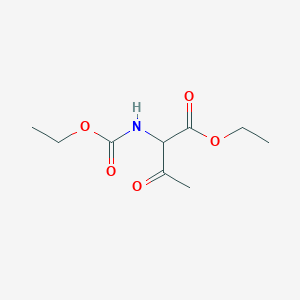
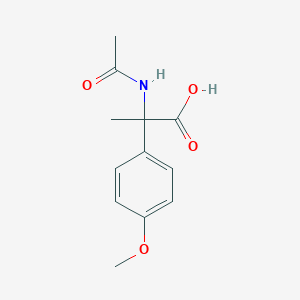
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
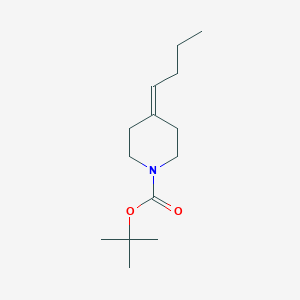
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
